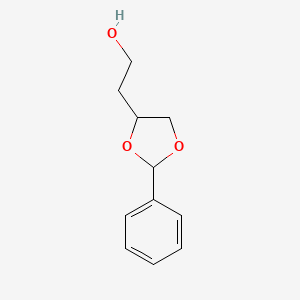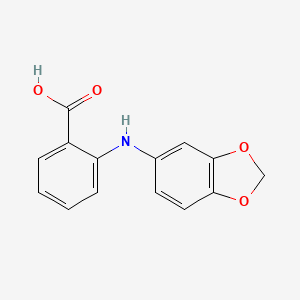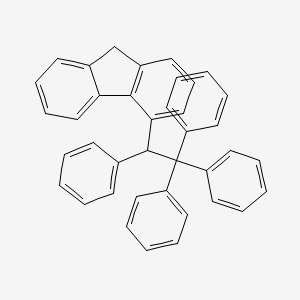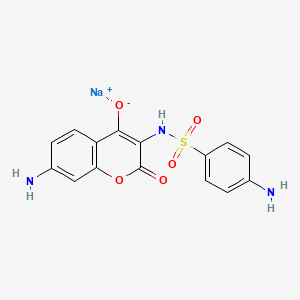
7-Amino-4-hydroxy-3-sulfanilamidocoumarin sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Amino-4-hydroxy-3-sulfanilamidocoumarin sodium salt is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields Coumarins are characterized by their benzopyrone structure, which consists of a benzene ring fused to a pyrone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-4-hydroxy-3-sulfanilamidocoumarin sodium salt typically involves the Pechmann condensation method, which is a well-known route for the synthesis of coumarin derivatives. This method involves the condensation of phenols with β-ketoesters in the presence of acid catalysts. For this specific compound, the reaction conditions may include the use of resorcinol and ethyl acetoacetate as starting materials, with sulfuric acid as the catalyst .
Industrial Production Methods
Industrial production of coumarin derivatives, including this compound, often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability .
Análisis De Reacciones Químicas
Types of Reactions
7-Amino-4-hydroxy-3-sulfanilamidocoumarin sodium salt can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The amino and hydroxyl groups on the coumarin ring can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various alkylated or acylated coumarin derivatives .
Aplicaciones Científicas De Investigación
7-Amino-4-hydroxy-3-sulfanilamidocoumarin sodium salt has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe due to its strong fluorescence properties.
Biology: Employed in the study of enzyme activities and protein interactions.
Medicine: Investigated for its potential as an anticancer and antimicrobial agent.
Industry: Utilized in the development of dyes and optical materials.
Mecanismo De Acción
The mechanism of action of 7-Amino-4-hydroxy-3-sulfanilamidocoumarin sodium salt involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes such as DNA gyrase, which is crucial for bacterial DNA replication. This inhibition leads to the disruption of bacterial cell division and growth . Additionally, its fluorescent properties make it useful for tagging and tracking biomolecules in various assays .
Comparación Con Compuestos Similares
Similar Compounds
7-Hydroxy-4-methylcoumarin: Known for its use as a choleretic drug.
4-Methyl-7-oxy-glucoside coumarin: Exhibits anticancer properties.
Novobiocin: A coumarin antibiotic that inhibits DNA gyrase.
Uniqueness
7-Amino-4-hydroxy-3-sulfanilamidocoumarin sodium salt stands out due to its combination of amino, hydroxyl, and sulfanilamide groups, which confer unique chemical reactivity and biological activity. Its ability to act as both a fluorescent probe and a potential therapeutic agent highlights its versatility and importance in scientific research .
Propiedades
Número CAS |
13711-97-2 |
|---|---|
Fórmula molecular |
C15H12N3NaO5S |
Peso molecular |
369.3 g/mol |
Nombre IUPAC |
sodium;7-amino-3-[(4-aminophenyl)sulfonylamino]-2-oxochromen-4-olate |
InChI |
InChI=1S/C15H13N3O5S.Na/c16-8-1-4-10(5-2-8)24(21,22)18-13-14(19)11-6-3-9(17)7-12(11)23-15(13)20;/h1-7,18-19H,16-17H2;/q;+1/p-1 |
Clave InChI |
CPCIVVFVNCSNQW-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=CC=C1N)S(=O)(=O)NC2=C(C3=C(C=C(C=C3)N)OC2=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


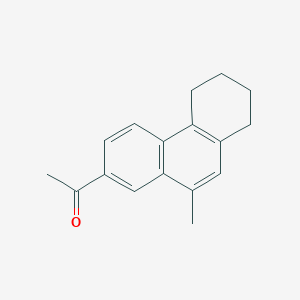

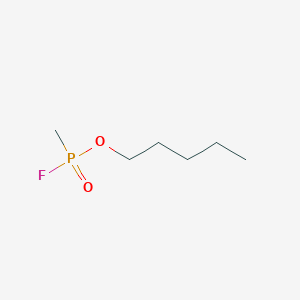
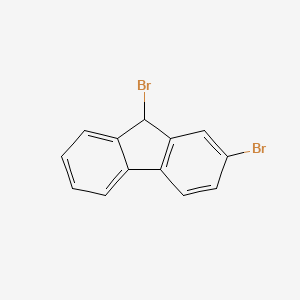
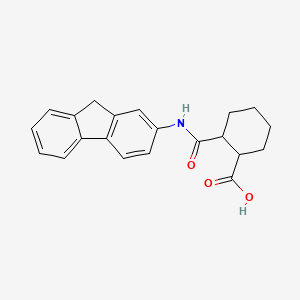

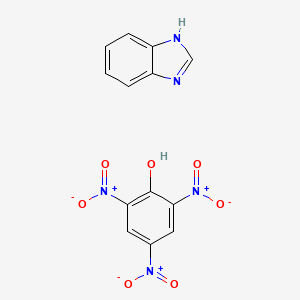
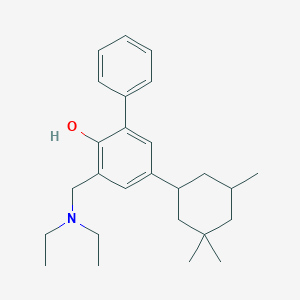
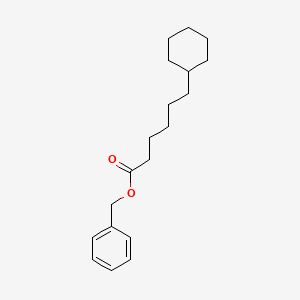
![2-[(4-Chlorobenzyl)sulfanyl]ethyl thiocyanate](/img/structure/B14729125.png)
![Methyl 2-[(7-methoxy-2-oxo-chromene-3-carbonyl)amino]benzoate](/img/structure/B14729130.png)
